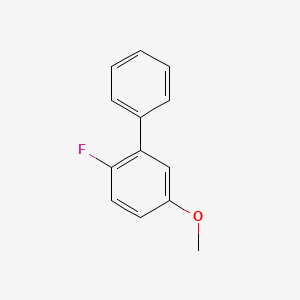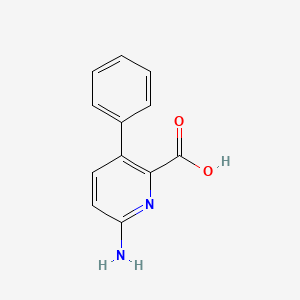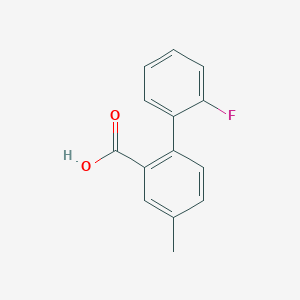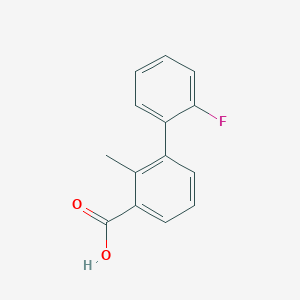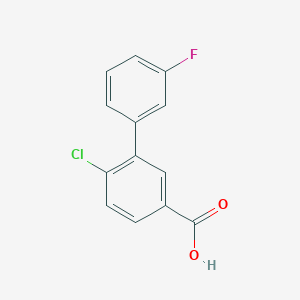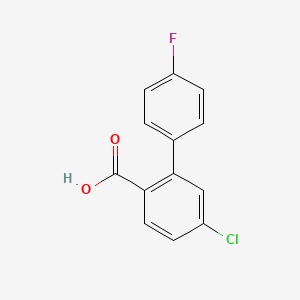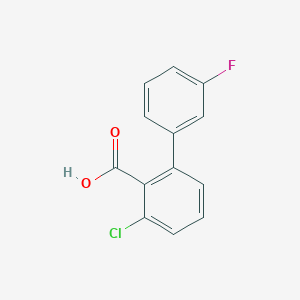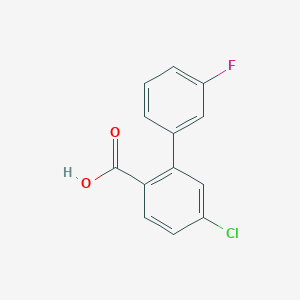
4-Chloro-2-(3-fluorophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-fluorophenyl)benzoic acid, or 4-CPA, is a synthetic organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is a white powder that is soluble in water and has a molecular weight of 226.59 g/mol. 4-CPA is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in chemical reactions.
作用机制
4-CPA has been found to act as an inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. By inhibiting TS, 4-CPA prevents the synthesis of DNA, leading to cell death. Additionally, 4-CPA has been found to inhibit the growth of several types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-CPA has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-CPA has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models.
实验室实验的优点和局限性
The use of 4-CPA in laboratory experiments offers a number of advantages. In particular, it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-CPA has been found to be effective at inhibiting the growth of several types of cancer cells, as well as certain bacteria and fungi.
However, there are some limitations to the use of 4-CPA in laboratory experiments. In particular, it is not always effective at inhibiting the growth of certain types of cancer cells, and it can be toxic at higher doses. Additionally, 4-CPA is not always stable in solution and can degrade over time.
未来方向
Given its potential applications in the medical and pharmaceutical industries, there are a number of potential future directions for research on 4-CPA. In particular, more research is needed to further investigate its potential as an anti-cancer agent, as well as its potential to inhibit the growth of certain bacteria and fungi. Additionally, more research is needed to further investigate its biochemical and physiological effects, as well as its potential toxicity at higher doses. Finally, more research is needed to improve the stability of 4-CPA in solution and to develop more efficient and cost-effective methods of synthesis.
合成方法
4-CPA is usually synthesized via the Friedel-Crafts alkylation reaction between benzene and chloroacetic acid in the presence of an aluminum chloride catalyst. This reaction produces 4-chloro-2-(3-fluorophenyl)benzoic acid in a yield of up to 95%.
科学研究应用
4-CPA has been studied extensively for its potential applications in the medical and pharmaceutical industries. In particular, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of several types of cancer cells. Additionally, 4-CPA has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been used as a catalyst in the synthesis of organic compounds.
属性
IUPAC Name |
4-chloro-2-(3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOICBDZNAQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673457 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluorophenyl)benzoic acid | |
CAS RN |
1214367-45-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

